![molecular formula C25H20ClN5O4 B2702560 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1243091-99-7](/img/structure/B2702560.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O4 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have synthesized optically active 5H-spiro [indeno [1,2-b]pyran-4,3′-indoline] derivatives using bifunctional squaramide catalysis. These derivatives exhibit excellent yields (up to 95%) and moderate to good enantioselectivities (up to 82%) . Their potential as drug leads warrants further investigation.
- A related compound, 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide , demonstrated substantial and broad-spectrum antifungal activity against phytopathogenic fungi. Specifically, compounds 7b, 7c, and 7k exhibited significant effects, with compound 7b showing 100% inhibition against certain fungi . This suggests that similar derivatives, including our target compound, may have antifungal potential.
- In a study based on the PLK1 inhibitor BI-2536, researchers designed and synthesized a series of 4,5-dihydro-[1,2,4]triazolo[4,3-f]quinazoline derivatives. Compound 9b emerged as a dual PLK1/BRD4 inhibitor, displaying potent activity against both PLK1 (IC50 = 22 nM) and BRD4 (IC50 = 109 nM). Additionally, it exhibited good antiproliferative activity against cancer cell lines .
- A novel series of [1,2,4]-triazole-bearing amino acid derivatives was synthesized under green chemistry conditions using lemon juice as an acidic catalyst. These compounds, including our target compound, were characterized by various spectral and elemental analyses. Such green synthesis methods are valuable for sustainable research .
Drug Discovery and Biochemistry
Antifungal Activity
PLK1 and BRD4 Inhibition
Green Chemistry and Multicomponent Reactions
properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-21-12-11-17(26)13-19(21)27-22(32)15-30-25(34)31-20-10-6-5-9-18(20)23(33)29(24(31)28-30)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKQDACQWUGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.